molecular formula C26H21N3O4S B2678586 7-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688055-63-2

7-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

カタログ番号 B2678586
CAS番号: 688055-63-2
分子量: 471.53
InChIキー: JVAJMVSPTJDHEE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C26H21N3O4S and its molecular weight is 471.53. The purity is usually 95%.
BenchChem offers high-quality 7-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial and Antifungal Activities

Quinazoline derivatives have been synthesized and evaluated for their antimicrobial activities, showing significant effects against pathogenic bacteria and fungi, including Mycobacterium tuberculosis and Candida albicans. Such compounds, including those related to the queried structure, have potential as therapeutic agents against infectious diseases (Alagarsamy et al., 2006).

Anticancer Activity

Several studies have focused on the synthesis and optimization of quinazoline derivatives for anticancer activity. These compounds target specific proteins involved in cancer cell growth and survival, such as the epidermal growth factor receptor (EGFR). This targeting can inhibit cancer cell proliferation and induce apoptosis, offering a promising approach for cancer therapy (Noolvi & Patel, 2013).

Antihistaminic Agents

Quinazoline derivatives have also been developed as H1-antihistaminic agents, showing effectiveness in protecting animals from histamine-induced bronchospasm. This suggests their potential in treating allergic reactions with minimal sedation, compared to traditional antihistamines (Alagarsamy, Giridhar, & Yadav, 2005).

Antitubercular and Antibacterial Evaluation

Further research into quinazoline derivatives has revealed their potent antitubercular properties against Mycobacterium tuberculosis, with specific compounds showing equivalent activity to standard antitubercular drugs. These studies indicate the potential of quinazoline-based compounds in addressing antibiotic resistance and treating tuberculosis (Anand et al., 2011).

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the key intermediate, 7-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one, followed by the final step of sulfanylation to obtain the target compound.", "Starting Materials": [ "2-nitrobenzoic acid", "2-bromo-4-methoxyphenol", "2-amino-3,4-dihydroisoquinoline", "4-(chloromethyl)benzoyl chloride", "thiourea", "sodium hydroxide", "sodium sulfide", "acetic anhydride", "sulfuric acid", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-(2-bromo-4-methoxyphenoxy)benzoic acid by reacting 2-nitrobenzoic acid with 2-bromo-4-methoxyphenol in the presence of sulfuric acid and ethanol.", "Step 2: Synthesis of 3,4-dihydroisoquinoline-2-carboxylic acid by reducing 2-amino-3,4-dihydroisoquinoline with sodium borohydride and then reacting with acetic anhydride.", "Step 3: Synthesis of 4-(3,4-dihydroisoquinoline-2-carbonyl)benzoyl chloride by reacting 4-(chloromethyl)benzoyl chloride with 3,4-dihydroisoquinoline-2-carboxylic acid in the presence of triethylamine.", "Step 4: Synthesis of the key intermediate, 7-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one, by reacting 2-(2-bromo-4-methoxyphenoxy)benzoic acid, 4-(3,4-dihydroisoquinoline-2-carbonyl)benzoyl chloride, and thiourea in the presence of sodium hydroxide and sodium sulfide.", "Step 5: Final step of sulfanylation to obtain the target compound by reacting the key intermediate with sulfur in the presence of ethanol and sodium hydroxide." ] }

CAS番号

688055-63-2

製品名

7-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

分子式

C26H21N3O4S

分子量

471.53

IUPAC名

7-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C26H21N3O4S/c30-24(28-10-9-17-3-1-2-4-19(17)14-28)18-7-5-16(6-8-18)13-29-25(31)20-11-22-23(33-15-32-22)12-21(20)27-26(29)34/h1-8,11-12H,9-10,13-15H2,(H,27,34)

InChIキー

JVAJMVSPTJDHEE-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5NC4=S)OCO6

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。